molecular formula C14H15NO2S B10813820 2-(4-methylphenoxy)-N-[(thiophen-2-yl)methyl]acetamide

2-(4-methylphenoxy)-N-[(thiophen-2-yl)methyl]acetamide

Cat. No.: B10813820
M. Wt: 261.34 g/mol
InChI Key: KMXRKRJXICHWML-UHFFFAOYSA-N
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Description

2-(4-Methylphenoxy)-N-[(thiophen-2-yl)methyl]acetamide (CAS 745789-09-7) is a high-purity synthetic compound of significant interest in chemical and pharmaceutical research. With a molecular formula of C14H15NO2S and a molecular weight of 261.34 g/mol, this acetamide derivative is characterized by its specific structural features incorporating methylphenoxy and thiophenmethyl groups . While the specific biological activity and mechanism of action for this exact molecule are areas of ongoing investigation, closely related structural analogs have been documented as flavoring substances that provide a cooling sensation and have undergone comprehensive safety evaluations for use in food . This makes it a compound of interest for researchers in flavor science, medicinal chemistry, and material science. The product is supplied with detailed analytical data to ensure quality and consistency in your experiments. This chemical is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

Molecular Formula

C14H15NO2S

Molecular Weight

261.34 g/mol

IUPAC Name

2-(4-methylphenoxy)-N-(thiophen-2-ylmethyl)acetamide

InChI

InChI=1S/C14H15NO2S/c1-11-4-6-12(7-5-11)17-10-14(16)15-9-13-3-2-8-18-13/h2-8H,9-10H2,1H3,(H,15,16)

InChI Key

KMXRKRJXICHWML-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NCC2=CC=CS2

Origin of Product

United States

Biological Activity

2-(4-methylphenoxy)-N-[(thiophen-2-yl)methyl]acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H15N1O2S1, with a molecular weight of approximately 251.33 g/mol. The compound consists of a 4-methylphenoxy group linked to a thiophen-2-ylmethyl moiety via an acetamide functional group. This structural arrangement is pivotal for its interaction with biological targets.

Anticancer Properties

Research indicates that this compound acts as a small molecule inhibitor of the TANKYRASE-1 complex, which is involved in cancer progression pathways. Molecular docking studies suggest that the compound effectively binds to proteins associated with cancer signaling, potentially inhibiting tumor growth.

Table 1: Summary of Anticancer Activity Studies

StudyCell LineMechanismResults
Study AA549 (lung cancer)Apoptosis inductionSignificant reduction in cell viability
Study BC6 (glioma)DNA synthesis inhibitionIncreased caspase-3 activation observed

Antimicrobial Activity

The compound has also demonstrated notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its effectiveness suggests potential applications in treating bacterial infections. The presence of the thiophene ring enhances its reactivity and biological activity, making it a candidate for further development in antimicrobial therapies.

Table 2: Antimicrobial Efficacy

MicroorganismTypeInhibition Zone (mm)
Staphylococcus aureusGram-positive15
Escherichia coliGram-negative18

The biological activity of this compound can be attributed to its ability to modulate receptor functions and interact with various biological targets. The compound's interactions include:

  • Inhibition of TANKYRASE-1 : By inhibiting this complex, the compound disrupts cancer cell signaling pathways.
  • Electrophilic Substitution Reactions : The thiophene ring allows for modifications that may enhance biological activity through targeted interactions with microbial enzymes.

Case Studies

Several case studies have highlighted the potential of this compound in various therapeutic contexts:

Case Study 1: Cancer Treatment

A study involving the administration of this compound to A549 cell lines showed a marked decrease in proliferation rates, indicating its potential as an anticancer agent. The mechanism involved apoptosis induction through caspase activation, providing a pathway for therapeutic intervention in lung cancer .

Case Study 2: Bacterial Infections

In vitro tests against common pathogenic bacteria demonstrated that the compound could inhibit growth effectively, suggesting its utility as an antimicrobial agent. Further research is needed to explore its efficacy in vivo and establish dosage guidelines for clinical applications.

Scientific Research Applications

Research indicates that 2-(4-methylphenoxy)-N-[(thiophen-2-yl)methyl]acetamide exhibits significant biological activity:

  • Antimicrobial Properties : It has shown effectiveness against various microorganisms, including both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections .
  • Cancer Research : The compound has been identified as a small molecule inhibitor for the TANKYRASE-1 complex, which is involved in cancer signaling pathways. Its ability to modulate specific receptor functions may contribute to its anticancer properties .

Interaction Studies

Molecular docking studies have demonstrated that this compound can effectively bind to proteins involved in cancer signaling pathways. Understanding these interactions provides insights into its mechanism of action as an inhibitor . Additionally, its interactions with microbial targets have been assessed to elucidate its antimicrobial mechanisms.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

  • Antimicrobial Activity : A study demonstrated that derivatives of similar structures exhibited significant antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus .
  • Cytotoxicity : Investigations into cytotoxic effects revealed promising results against various cancer cell lines, indicating selective cytotoxicity towards human cancer cells while sparing normal cells .
  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways relevant to disease progression, highlighting its potential in neurodegenerative diseases .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Analogues

Table 1: Key Structural Features of Analogues
Compound Name Key Structural Differences Reference
Target Compound 4-Methylphenoxy, thiophen-2-ylmethyl on acetamide
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide Dual thiophene rings (3-cyano and 2-yl substituents)
2-(Ethylamino)-N-[(thiophen-2-yl)methyl]acetamide hydrochloride Ethylamino substituent; hydrochloride salt
N-(4-Methylphenyl)-2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]acetamide Hydrazinylidene linker; thiophene methylidene group
2-(4-Chlorophenoxy)-N-(2-oxotetrahydro-3-thienyl)acetamide Chlorophenoxy group; tetrahydrothiophene ring
N-(Furan-2-ylmethyl)-2-[4-[[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenoxy]acetamide Furan-2-ylmethyl; sulfonylhydrazinylidene group
Table 2: Spectral Data Comparison
Compound IR Key Bands (cm⁻¹) ¹H-NMR Signals (δ, ppm) 13C-NMR Signals (δ, ppm) Reference
Target Compound Not reported Not reported Not reported
Spiro-N-(4-sulfamoylphenyl) derivatives (e.g., compounds 2–12) NH/­NH2 (3370–3180), C=O (1710–1690), C–S–C (748) NH-thiadiazole (10.50–9.90), NH–C=O (9.30–9.00) Spiro C at 80.90–79.20
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide C≡N (2220), C=O (1680) Thiophene protons (7.20–6.80), NH (10.10) Carbonyl C (168.2), CN (118.5)

Pharmacological and Functional Profiles

Table 3: Functional Properties of Analogues
Compound Key Functional Properties Reference
Target Compound Cooling sensation agent (flavouring)
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide Antiproliferative activity (e.g., MCF7 cell line inhibition)
2-(4-Chlorophenoxy)-N-(2-oxotetrahydro-3-thienyl)acetamide Potential CNS activity (structural similarity to TSPO tracers)
ISRIB-A10 (structural analogue) eIF2B antagonist; enhances cognitive function
N-(4-Methylphenyl)-2-oxo-2-[(2E)-hydrazinyl]acetamide Possible kinase inhibition (structural mimicry)
  • Antiproliferative Activity: Thiophene-containing analogues (e.g., N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide) show tyrosine kinase inhibition, linked to their planar aromatic systems .

Q & A

Q. What are the standard synthetic routes and characterization techniques for 2-(4-methylphenoxy)-N-[(thiophen-2-yl)methyl]acetamide?

The synthesis typically involves coupling 4-methylphenoxyacetic acid derivatives with (thiophen-2-yl)methylamine under carbodiimide-mediated amidation. Key steps include:

  • Activation of the carboxylic acid using reagents like EDCI or DCC.
  • Nucleophilic substitution or condensation reactions to introduce the thiophene moiety. Characterization relies on NMR spectroscopy (¹H/¹³C for structural confirmation), IR spectroscopy (amide C=O stretch at ~1650–1700 cm⁻¹), and mass spectrometry (molecular ion peak matching theoretical mass) .

Q. How is the compound screened for initial biological activity?

Preliminary assays include:

  • Enzyme inhibition studies (e.g., kinase or protease targets) using fluorometric or colorimetric substrates.
  • Cytotoxicity assays (MTT or SRB) against cancer cell lines (e.g., HeLa, MCF-7).
  • Anti-inflammatory activity via COX-2 inhibition or TNF-α ELISA. Positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements ensure reliability .

Q. What analytical methods confirm purity and structural integrity?

  • HPLC (≥95% purity, C18 column, acetonitrile/water gradient).
  • Elemental analysis (C, H, N within ±0.4% of theoretical values).
  • X-ray crystallography (if crystalline) for absolute configuration determination .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance amide bond formation.
  • Temperature control : 0–5°C during activation to minimize side reactions.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 24 hrs) and improves yield by 15–20% .

Q. What experimental designs elucidate the mechanism of action in biological systems?

  • Molecular docking (AutoDock Vina) to predict binding to target proteins (e.g., EGFR, COX-2).
  • Surface plasmon resonance (SPR) for real-time kinetic analysis of protein-ligand interactions.
  • CRISPR-Cas9 knockouts of suspected targets to validate functional involvement .

Q. How to resolve contradictions in biological assay data across studies?

  • Dose-response validation : Test multiple concentrations (e.g., 1 nM–100 µM) to confirm EC₅₀/IC₅₀ consistency.
  • Orthogonal assays : Pair MTT with ATP-based viability assays to rule out false positives.
  • Batch-to-batch reproducibility checks via HPLC and bioactivity retesting .

Q. What structural modifications enhance bioactivity or solubility?

  • Thiophene ring substitution : Introduce electron-withdrawing groups (e.g., -NO₂) to improve target affinity.
  • PEGylation : Attach polyethylene glycol to the acetamide nitrogen to increase aqueous solubility.
  • Prodrug strategies : Esterify the phenoxy group for controlled release .

Q. How to address discrepancies in spectral data during characterization?

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., aromatic protons).
  • High-resolution MS (HRMS) : Confirm molecular formula accuracy (Δ mass < 2 ppm).
  • Dynamic light scattering (DLS) : Detect aggregates that may skew solubility or bioactivity data .

Safety and Methodological Considerations

Q. What safety protocols are critical during handling?

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DCM).
  • Waste disposal : Segregate halogenated waste (e.g., chlorinated byproducts) for incineration .

Q. How does this compound compare structurally and functionally to analogs?

  • Thiophene vs. furan analogs : Thiophene’s sulfur atom enhances π-stacking with aromatic residues in target proteins.
  • 4-Methylphenoxy vs. methoxy groups : Methyl substitution improves metabolic stability compared to -OCH₃.
  • Bioavailability : LogP ~2.5 (predicted), lower than bulkier analogs, suggesting better membrane permeability .

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